![molecular formula C20H17N5OS B3018051 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 335223-30-8](/img/structure/B3018051.png)
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide" is a complex organic molecule that is likely to have interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound . For instance, the papers discuss 2-phenyl-N-(pyrazin-2-yl)acetamide, which shares some structural similarities, such as the presence of a phenyl group and an acetamide moiety .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves a coupling reaction, followed by crystallization using a toluene and methanol mixture . This suggests that the synthesis of "this compound" might also involve similar coupling reactions, possibly with additional steps to introduce the thio and pyrazolo[3,4-d]pyrimidin groups.
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction . These compounds crystallize in the monoclinic space group and exhibit intramolecular hydrogen bonding, which contributes to their stability. The geometrical parameters obtained from X-ray diffraction data are in good agreement with those calculated using density functional theory (DFT) . It is reasonable to assume that "this compound" would also exhibit a well-defined crystalline structure with specific intramolecular interactions.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions for the compound , they do describe the stability of the molecule arising from hyper-conjugative interactions and charge delocalization, as analyzed using natural bond orbital (NBO) analysis . This implies that "this compound" may also participate in reactions that involve these stabilizing interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by a variety of techniques, including FTIR, NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These compounds show strong intermolecular hydrogen bonding in the crystal, which likely affects their melting points and solubility . The HOMO and LUMO analysis of these compounds indicates charge transfer within the molecule, which could be relevant for the electronic properties of "this compound" . Additionally, the first hyperpolarizability calculated for these compounds suggests potential applications in nonlinear optics, which might also be an area of interest for the compound .
科学的研究の応用
Radiosynthesis for Imaging Applications
One notable application is in the field of radiopharmaceuticals, where related compounds have been synthesized for imaging purposes using positron emission tomography (PET). For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related in structure, have been reported as selective ligands for the translocator protein (18 kDa) and synthesized for in vivo imaging of neuroinflammatory processes. These compounds exhibit subnanomolar affinity for the translocator protein, indicating their potential for detailed PET imaging studies in neurological disorders (Damont et al., 2015).
Antimicrobial Activity
Another significant application is in antimicrobial research, where derivatives have shown efficacy against various microbial strains. Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-yl moiety have been synthesized and evaluated for their antimicrobial properties, showcasing the potential of these derivatives in developing new antimicrobial agents. This research highlights the chemical versatility and biological activity of such compounds, opening avenues for further exploration in the fight against microbial resistance (Bondock et al., 2008).
Anticancer Research
In anticancer research, derivatives of the mentioned compound have been investigated for their cytotoxic activity against various cancer cell lines. Studies have focused on modifying the chemical structure to enhance anticancer efficacy, demonstrating the compound's potential as a scaffold for developing new anticancer drugs. This research provides insights into the molecular mechanisms of action and the potential therapeutic applications of these compounds in oncology (Al-Sanea et al., 2020).
Electronic Structure and Molecular Docking
Further, the compound and its derivatives have been the subject of computational chemistry studies, including molecular docking and electronic structure analysis. These studies aim to understand the interaction of the compound with biological targets at the molecular level, providing valuable insights for the design of more effective and selective therapeutic agents. Such research underscores the importance of computational methods in drug discovery and the potential of the compound in the development of new treatments (Shukla & Yadava, 2020).
将来の方向性
The future directions for “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide” and similar compounds could involve further development and testing as kinase inhibitors for the treatment of various diseases, including cancer . Given their ability to mimic the adenine ring of ATP and bind to kinase active sites, these compounds have potential for targeted therapeutic applications .
作用機序
Target of Action
The compound, also known as N-(3-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, primarily targets kinase proteins . These proteins play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction . The compound has been found to inhibit the activity of several kinases, including Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck .
Mode of Action
The compound interacts with its targets by mimicking the adenine ring of ATP . This allows the compound to bind to the hinge region in kinase active sites . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets .
Biochemical Pathways
The compound affects various biochemical pathways by inhibiting the activity of kinase proteins. This results in the disruption of several cellular processes, including cell division and signal transduction . The inhibition of these kinases can lead to the suppression of oncogenic pathways, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent .
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been found to induce apoptosis and arrest the cell cycle in cancer cells . Furthermore, it has shown potent anti-proliferative activities against certain cancer cells .
特性
IUPAC Name |
N-(3-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-6-5-7-15(10-14)24-18(26)12-27-20-17-11-23-25(19(17)21-13-22-20)16-8-3-2-4-9-16/h2-11,13H,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEVDCCIIIBOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B3017975.png)
![(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3017977.png)
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine](/img/structure/B3017978.png)

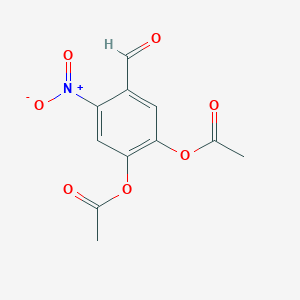
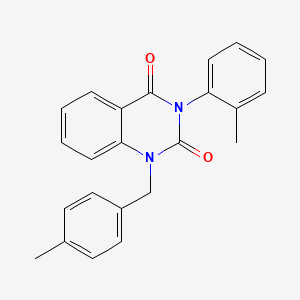
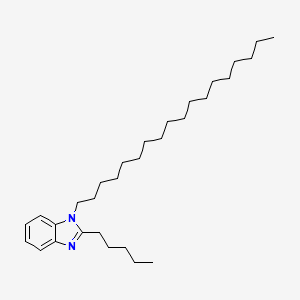

![N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B3017986.png)
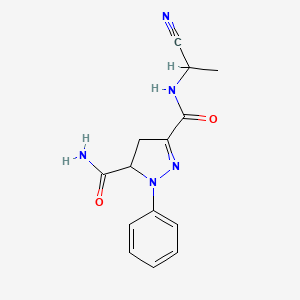
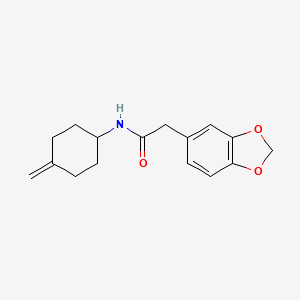
![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3017991.png)